1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of two aromatic rings, one of which is substituted with hydroxyl and methyl groups, while the other is substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-6-methylbenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Materials Science: It is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate signaling pathways and exert its effects through antioxidant and anti-inflammatory mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Lacks the methyl group on the aromatic ring.
1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone: Lacks the methoxy group on the aromatic ring.
Uniqueness
1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-7-12(17)9-15(19)16(10)14(18)8-11-3-5-13(20-2)6-4-11/h3-7,9,17,19H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIHXOYDUDWXJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC2=CC=C(C=C2)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186289 | |
Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-71-9 | |
Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15485-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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